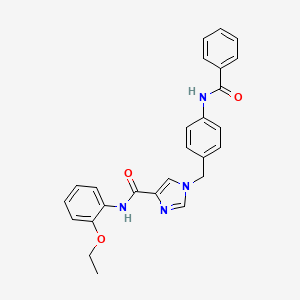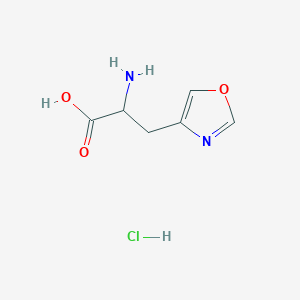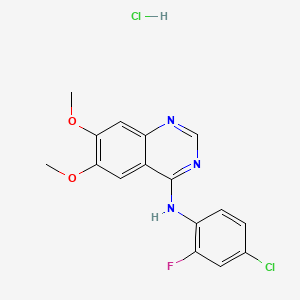
1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIC is a heterocyclic compound that belongs to the imidazole class of compounds.
Aplicaciones Científicas De Investigación
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds similar in structure to 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, are explored for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others, have been reviewed for their potential in new antitumor drug development. Some have progressed to preclinical testing stages, underscoring the interest in synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Conversion to CNS Acting Drugs
Research into the transformation of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has identified common pathways for their synthesis. These compounds have shown various CNS effects due to the presence of heteroatoms like nitrogen, oxygen, and sulfur, suggesting potential for the development of novel CNS therapeutics (Saganuwan, 2020).
Synthetic Procedures for Biological Interest
The synthesis of 2-guanidinobenzazoles, which include structural elements akin to the compound , has been explored for their therapeutic potential. These compounds exhibit a variety of pharmacological activities, including cytotoxicity and inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis. The review covers synthetic approaches and potential applications in developing new pharmacophores (Rosales-Hernández et al., 2022).
Antioxidant Activity Analytical Methods
The study of antioxidants, including potentially those derived from imidazole derivatives, is crucial in various scientific fields. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests have been critically reviewed for their advantages, applicability, and disadvantages. These methods are fundamental in assessing the antioxidant activity of complex samples, including new compounds of interest (Munteanu & Apetrei, 2021).
Applications in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, a field relevant to the chemical properties of compounds like 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, has shown that redox mediators can significantly enhance the degradation efficiency of recalcitrant compounds. This research underscores the potential environmental applications of imidazole derivatives and related compounds in wastewater treatment and pollution remediation (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-2-33-24-11-7-6-10-22(24)29-26(32)23-17-30(18-27-23)16-19-12-14-21(15-13-19)28-25(31)20-8-4-3-5-9-20/h3-15,17-18H,2,16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLLVBBEZBPNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)
![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)
![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)
![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)

![N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2512673.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)
